

# Applications of N,N-Di-(beta-carboethoxyethyl)methylamine in polymer chemistry

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## Compound of Interest

Compound Name: *N,N-Di-(beta-carboethoxyethyl)methylamine*

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An In-Depth Technical Guide to the Applications of N,N-Di-(β-carboethoxyethyl)methylamine in Polymer Chemistry

## Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the versatile applications of N,N-Di-(β-carboethoxyethyl)methylamine in the field of polymer chemistry. While not a commonplace reagent, its unique trifunctional structure—a central tertiary amine flanked by two reactive carboethoxyethyl arms—renders it a highly valuable molecule for creating advanced polymeric materials. This guide will delve into its synthesis, its role as a catalyst, its utility as a building block for functional polymers, and its potential as a precursor for novel monomers.

## Introduction to N,N-Di-(β-carboethoxyethyl)methylamine

N,N-Di-(β-carboethoxyethyl)methylamine, with the chemical formula  $C_{11}H_{21}NO_4$ , is a tertiary amine characterized by two ethyl ester functionalities.<sup>[1][2]</sup> Its structure is the result of a double aza-Michael addition of methylamine to ethyl acrylate.<sup>[3]</sup> This configuration provides three distinct points of chemical reactivity:

- The Tertiary Amine: The lone pair of electrons on the nitrogen atom allows it to function as a potent nucleophilic or basic catalyst. It can also be quaternized to introduce a permanent positive charge, a feature highly sought after in biomedical applications.[4][5]
- The Ester Groups: The two carboethoxy groups can undergo hydrolysis, transesterification, or amidation, enabling the molecule to be covalently incorporated into polymer chains as a chain extender, crosslinker, or functional monomer.[6]

This guide will explore how these functional groups can be strategically exploited in various polymerization and polymer modification schemes.

## Synthesis of N,N-Di-( $\beta$ -carboethoxyethyl)methylamine

The synthesis of the title compound is a straightforward and efficient process based on the aza-Michael addition reaction.[7] This reaction involves the conjugate addition of an amine to an  $\alpha,\beta$ -unsaturated carbonyl compound.[8][9]

### Experimental Protocol: Synthesis via Aza-Michael Addition

**Objective:** To synthesize N,N-Di-( $\beta$ -carboethoxyethyl)methylamine from methylamine and ethyl acrylate.

**Materials:**

- Methylamine (40% solution in water)
- Ethyl acrylate (inhibitor-free)
- Diethyl ether
- Anhydrous potassium carbonate ( $K_2CO_3$ )
- Methanol (optional, as solvent)[7]

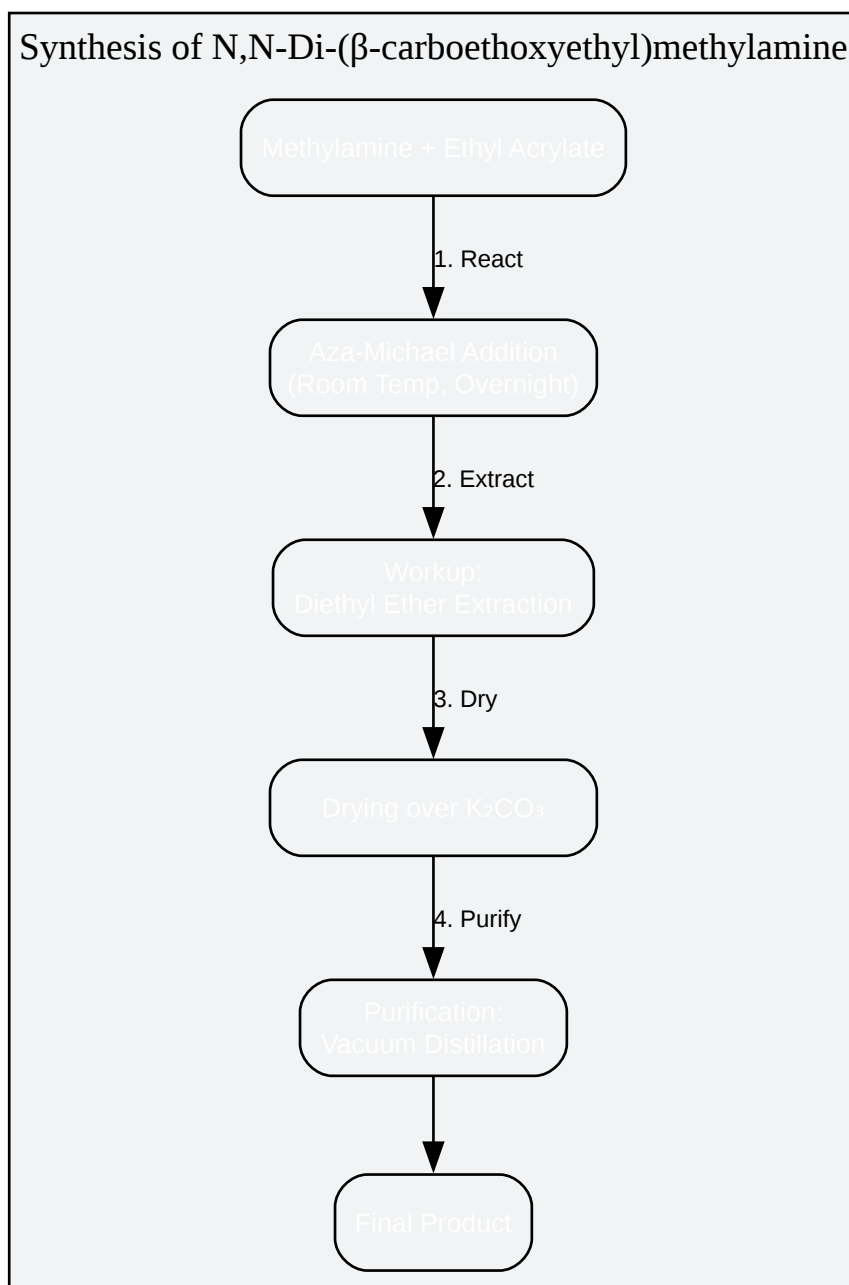
**Equipment:**

- Round-bottom flask with magnetic stirrer
- Dropping funnel
- Condenser
- Separatory funnel
- Rotary evaporator
- Vacuum distillation apparatus

#### Procedure:

- In a well-ventilated fume hood, charge a 250 mL round-bottom flask with a 40% aqueous solution of methylamine. Place the flask in an ice bath to cool.
- Add ethyl acrylate dropwise to the stirred methylamine solution over a period of 1-2 hours. A mild exothermic reaction is expected; maintain the temperature below 30°C.
- After the addition is complete, allow the mixture to stir at room temperature overnight to ensure the completion of the double addition.<sup>[10]</sup>
- Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
- Combine the organic layers and dry over anhydrous potassium carbonate.
- Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether.
- The crude product can be purified by vacuum distillation to yield N,N-Di-( $\beta$ -carboethoxyethyl)methylamine as a clear liquid.

Diagram: Synthesis Workflow

Synthesis of N,N-Di-( $\beta$ -carboethoxyethyl)methylamine

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Caption: Workflow for the synthesis of the title compound.

## Application I: Catalyst in Thermoset Formulations

The tertiary amine moiety makes N,N-Di-( $\beta$ -carboethoxyethyl)methylamine an effective catalyst in several polymerization systems, particularly for polyurethanes and epoxy resins.

## 3.A. Catalyst for Polyurethane Foams

In polyurethane chemistry, tertiary amines are crucial catalysts that accelerate both the gelling reaction (isocyanate + polyol) and the blowing reaction (isocyanate + water).<sup>[11][12]</sup> The balance between these two reactions dictates the final properties of the foam.<sup>[13]</sup> N,N-Di-( $\beta$ -carboethoxyethyl)methylamine can act as a potent gelling catalyst.<sup>[13]</sup>

### Protocol: Formulation of a Catalyzed Polyurethane Foam

**Objective:** To prepare a rigid polyurethane foam using N,N-Di-( $\beta$ -carboethoxyethyl)methylamine as a catalyst.

**Materials:**

- Polymeric MDI (pMDI), e.g., PAPI 27
- Sucrose-based polyether polyol
- N,N-Di-( $\beta$ -carboethoxyethyl)methylamine (Catalyst)
- Silicone surfactant
- Water (Blowing agent)

**Procedure:**

- In a disposable cup, accurately weigh and pre-mix the polyol, water, silicone surfactant, and the N,N-Di-( $\beta$ -carboethoxyethyl)methylamine catalyst.
- Stir the mixture vigorously for 30 seconds until homogeneous.
- Add the pre-weighed pMDI to the mixture and stir at high speed (e.g., 2000 rpm) for 5-10 seconds.
- Immediately pour the reacting mixture into a mold and allow it to rise and cure.
- Record key reaction times: cream time, gel time, and tack-free time.

Component	Function	Parts by Weight
Polyether Polyol	Backbone	100
Polymeric MDI	Crosslinker	120 (approx.)
Water	Blowing Agent	2.0
Silicone Surfactant	Cell Stabilizer	1.5
N,N-Di-(...)-methylamine	Catalyst	0.5 - 2.0

Diagram: Catalytic Mechanism in Urethane Formation

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Caption: Tertiary amine catalysis of the isocyanate-polyol reaction.

### 3.B. Curing Accelerator for Epoxy Resins

Tertiary amines are non-reactive accelerators in epoxy systems cured with primary or secondary amines.[14] They do not become part of the polymer backbone but facilitate the nucleophilic attack of the curing agent on the epoxy ring, significantly reducing curing times.[15][16][17]

### Protocol: Accelerated Curing of an Epoxy Resin

Objective: To demonstrate the accelerating effect of N,N-Di-( $\beta$ -carboethoxyethyl)methylamine on the curing of an epoxy resin.

Materials:

- Bisphenol A diglycidyl ether (DGEBA) based epoxy resin

- Aliphatic diamine curing agent (e.g., triethylenetetramine, TETA)
- N,N-Di-( $\beta$ -carboethoxyethyl)methylamine (Accelerator)

Procedure:

- Prepare two formulations as described in the table below.
- For Formulation B, first mix the accelerator into the epoxy resin until homogeneous.
- Add the stoichiometric amount of TETA to each formulation and mix thoroughly for 2 minutes.
- Monitor the time it takes for each mixture to solidify (gel time) at room temperature. A significant reduction in gel time is expected for Formulation B.

Component	Formulation A (Control)	Formulation B (Accelerated)
DGEBA Resin	100 g	100 g
TETA Curing Agent	13 g	13 g
Accelerator	0 g	2 g

## Application II: Building Block for Functional Polymers

The dual ester functionalities allow N,N-Di-( $\beta$ -carboethoxyethyl)methylamine to be incorporated into polymer chains, introducing a tertiary amine group as a pendant functionality.

### 4.A. Chain Extender for Condensation Polymers

Chain extenders are small molecules that link shorter polymer chains to increase the overall molecular weight, which enhances mechanical properties.<sup>[6][18]</sup> N,N-Di-( $\beta$ -carboethoxyethyl)methylamine can act as a chain extender for hydroxyl- or amine-terminated polymers via transesterification or amidation reactions, respectively.<sup>[6][19]</sup>

## Protocol: Chain Extension of Poly(ethylene terephthalate) (PET)

Objective: To increase the molecular weight of recycled or low-grade PET via reactive extrusion.

Procedure:

- Thoroughly dry the PET pellets to prevent hydrolytic degradation.
- Create a physical blend of the PET pellets with 0.5-1.5% by weight of N,N-Di-( $\beta$ -carboethoxyethyl)methylamine.
- Feed the blend into a twin-screw extruder with a temperature profile suitable for PET processing (e.g., 260-280°C).
- The high temperature and mixing in the extruder will promote the transesterification reaction between the PET's hydroxyl end-groups and the extender's ester groups.
- Collect the extruded strands, cool, and pelletize.
- Characterize the increase in molecular weight by measuring the intrinsic viscosity or using Gel Permeation Chromatography (GPC).

## 4.B. Monomer for pH-Responsive and Cationic Polymers

Polymers containing tertiary amine groups are known to be "smart" materials, as they exhibit pH-responsiveness.[4] In acidic environments, the tertiary amine becomes protonated, leading to a change in polymer solubility or conformation, a property widely used in drug delivery systems.[4] Furthermore, the amine can be quaternized to create a permanently cationic polymer, useful for gene delivery or antimicrobial surfaces.

## Protocol: Synthesis and Quaternization

Objective: To synthesize a polyester containing pendant tertiary amines and convert it into a cationic polymer.

Part 1: Synthesis



- Hydrolyze N,N-Di-( $\beta$ -carboethoxyethyl)methylamine to its diacid form, N,N-Bis(2-carboxyethyl)methylamine (see Section 5).
- In a reaction vessel equipped for polycondensation, combine the synthesized diacid, a diol (e.g., 1,4-butanediol), and an esterification catalyst (e.g., titanium(IV) isopropoxide).
- Heat the mixture under a nitrogen atmosphere to drive the polymerization, removing water as a byproduct.

#### Part 2: Quaternization

- Dissolve the resulting polyester in a suitable solvent (e.g., DMF).
- Add an alkylating agent, such as methyl iodide or ethyl bromide, in excess.
- Heat the mixture gently (e.g., 40-60°C) and stir for 24 hours.
- The quaternized polymer can be precipitated in a non-solvent like diethyl ether, filtered, and dried. The resulting material will be a cationic polyelectrolyte.

## Application III: Precursor for Advanced Monomers

The ester groups of N,N-Di-( $\beta$ -carboethoxyethyl)methylamine can be easily hydrolyzed under basic conditions to yield N,N-Bis(2-carboxyethyl)methylamine.<sup>[20]</sup> This diacid-tertiary amine molecule is a valuable monomer for synthesizing functional polyamides and polyesters with tertiary amines integrated directly into the polymer backbone.<sup>[21][22]</sup>

### Protocol: Hydrolysis to N,N-Bis(2-carboxyethyl)methylamine

Objective: To convert the diester into a diacid monomer.

Materials:

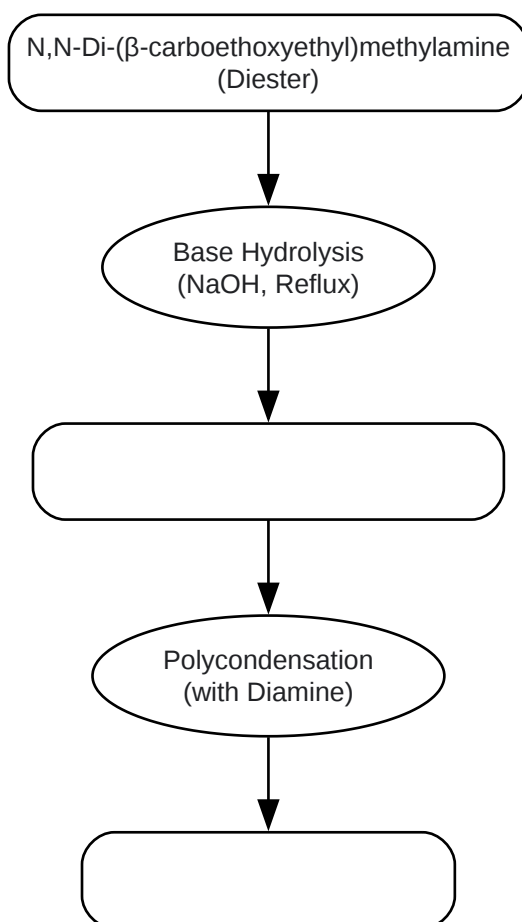
- N,N-Di-( $\beta$ -carboethoxyethyl)methylamine
- Sodium hydroxide (NaOH) solution (e.g., 2 M)

- Hydrochloric acid (HCl) solution (for neutralization)

Procedure:

- Dissolve the diester in an excess of 2 M NaOH solution.
- Heat the mixture to reflux for 4-6 hours to ensure complete hydrolysis of both ester groups.
- Cool the reaction mixture in an ice bath.
- Carefully neutralize the solution by adding HCl until the pH is approximately 7.
- The product, N,N-Bis(2-carboxyethyl)methylamine, can be isolated by crystallization or by evaporating the water under reduced pressure.

Diagram: Hydrolysis and Subsequent Polymerization



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Caption: Pathway from diester to functional polyamide.

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